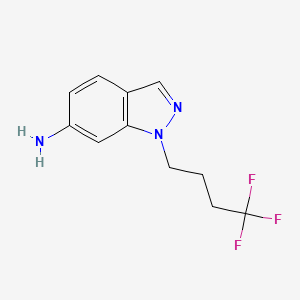
1-(4,4,4-Trifluorobutyl)indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,4-Trifluorobutyl)indazol-6-amine is a chemical compound with the CAS Number: 936129-15-6 . It has a molecular weight of 243.23 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4,4,4-trifluorobutyl)-1H-indazol-6-amine . The InChI code for this compound is 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2 .Physical And Chemical Properties Analysis
1-(4,4,4-Trifluorobutyl)indazol-6-amine is a powder that is stored at room temperature . It has a molecular weight of 243.23 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The structure of indazole, particularly derivatives containing 6-aminoindazole, has demonstrated significant potential in anticancer research. A series of 6-substituted amino-1H-indazole derivatives, designed based on structures of potential anticancer candidates, showed promising antiproliferative activity across various human cancer cell lines. Specifically, derivatives exhibited growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 µM in all four tested cancer cell lines, showcasing their potential as novel anticancer agents. The bioactivity results, along with the physicochemical properties of these compounds adhering to the "rule of three" for hit-like compounds, support their effectiveness and potential use for further development as anticancer agents (Ngo Xuan Hoang et al., 2022).
Luminescent Materials
Indazole derivatives have been explored for their use in luminescent materials and molecular probes. A novel molecular emissive probe synthesized from 1H-indazole-6-carboxaldehyde demonstrates the versatility of indazole compounds in creating materials with potential applications in biology, catalysis, and medicinal chemistry. This highlights the broad utility of indazole derivatives beyond pharmacological applications, extending into materials science and analytical chemistry (Cristina Núñez et al., 2012).
Synthesis and Structural Analysis
The synthesis of indazole derivatives, including 1-(4,4,4-Trifluorobutyl)indazol-6-amine, often involves innovative approaches to form complex structures with potential biological activities. For instance, the synthesis, crystal structure, and biological activity of related indazole carboxamide compounds have been thoroughly studied, showing effective inhibition on the proliferation of cancer cell lines. These studies not only provide insights into the structural basis of their biological activities but also demonstrate the potential of indazole derivatives in medicinal chemistry (Jiu-Fu Lu et al., 2017).
Catalyst-Free Synthesis
Explorations into the combinatorial synthesis of fused tetracyclic heterocycles containing indazole derivatives underscore the potential for efficient and catalyst-free synthetic pathways. Such approaches to synthesizing indazole compounds, including 1-(4,4,4-Trifluorobutyl)indazol-6-amine, contribute to the development of novel compounds with minimized environmental impact, highlighting the ongoing innovation in green chemistry practices (C. Li et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4,4,4-trifluorobutyl)indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHTSUTXHIVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4,4-Trifluorobutyl)indazol-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

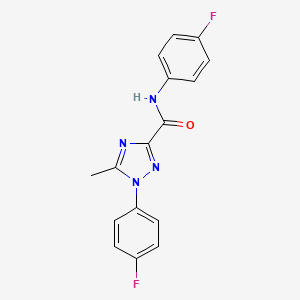
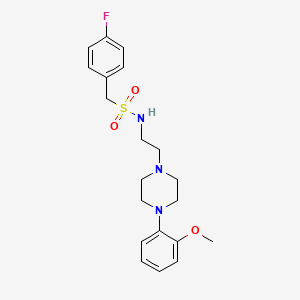

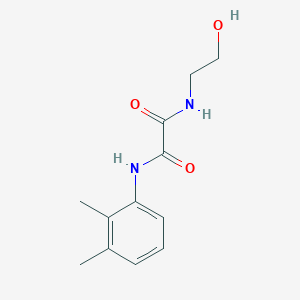
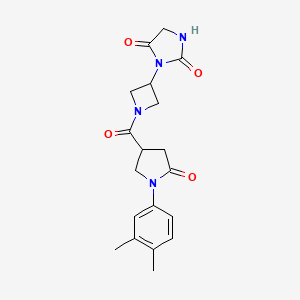
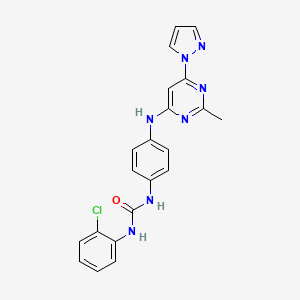
![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)

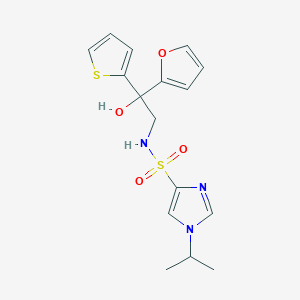
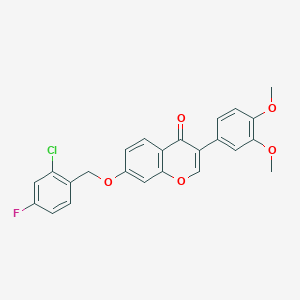
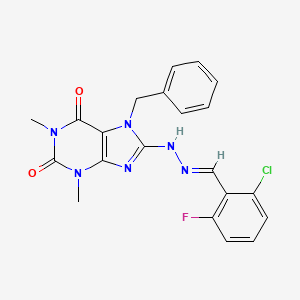
![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)
